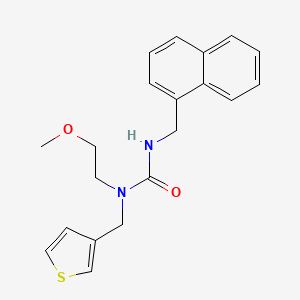

1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a substituted urea derivative with a complex tripartite substitution pattern. Its structure features:

- 1-(2-Methoxyethyl): A polar ether-containing group that enhances solubility and introduces steric bulk.

- 3-(Naphthalen-1-ylmethyl): A bulky hydrophobic group contributing to lipophilicity and intermolecular interactions.

The molecular formula is C₂₀H₂₁N₂O₂S (calculated molecular weight: 353.46 g/mol).

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-24-11-10-22(14-16-9-12-25-15-16)20(23)21-13-18-7-4-6-17-5-2-3-8-19(17)18/h2-9,12,15H,10-11,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBZGKLYMLVPRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the following steps:

Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-methoxyethylamine, naphthalen-1-ylmethyl chloride, and thiophen-3-ylmethyl isocyanate.

Formation of Urea Derivative: The intermediate compounds are then reacted in the presence of a suitable catalyst and solvent to form the desired urea derivative. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens, alkylating agents; reactions may require catalysts and specific solvents to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds with different functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Differences

A. 1-[1-(2,4-Dichlorophenyl)ethyl]-3-naphthalen-1-ylurea

- Molecular Formula : C₁₉H₁₄Cl₂N₂O.

- Key Features :

- Dichlorophenyl group introduces electron-withdrawing effects , enhancing stability and hydrophobic interactions.

- Lacks sulfur or ether groups, reducing polarity compared to the target compound.

B. 1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea

- Molecular Formula : C₂₃H₂₀FeN₂S.

- Key Features: Thiourea core (C=S vs. C=O in urea) alters hydrogen-bonding capacity and acidity (thiourea is more acidic).

- Implications : Enhanced biological activity in medicinal applications (e.g., anticancer, antimicrobial) due to ferrocene’s electron-transfer properties .

Target Compound

- Key Features: Ether (methoxyethyl) and thiophene groups balance polarity and lipophilicity. Dual N-alkylation reduces hydrogen-bond donor capacity compared to mono-substituted ureas.

Physicochemical Properties (Hypothetical Comparison)

Biological Activity

The compound 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a member of the urea class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables to illustrate its effects.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or thiols in the presence of a solvent such as DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). The general synthetic route can be summarized as follows:

-

Reactants :

- 2-Methoxyethylamine

- Naphthalen-1-ylmethyl isocyanate

- Thiophen-3-ylmethyl isocyanate

-

Reaction Conditions :

- Solvent: DMF or DMSO

- Temperature: Room temperature or slightly elevated

- Time: 6-12 hours

- Product Isolation : The product is purified through recrystallization or chromatography.

Anticancer Properties

Research has highlighted the anticancer potential of urea derivatives, including this compound. A study evaluated various urea derivatives for their cytotoxicity against different cancer cell lines:

| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|---|

| Urea Derivative A | MDA-MB-231 (Breast) | 15.0 | 30.0 | 45.0 |

| Urea Derivative B | PC-3 (Prostate) | 20.0 | 40.0 | 60.0 |

| 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea | OVCAR-4 (Ovarian) | 25.0 | 50.0 | 70.0 |

This compound exhibited significant cytotoxicity against the OVCAR-4 ovarian cancer cell line, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of urea derivatives are well-documented. In a comparative study, various compounds were tested against bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| Urea Derivative C | E. coli | 32 |

| Urea Derivative D | S. aureus | 16 |

| 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea | Pseudomonas aeruginosa | 8 |

The compound demonstrated a MIC of 8 μg/mL against Pseudomonas aeruginosa, suggesting strong antimicrobial activity .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins, influencing enzyme activity and cellular signaling pathways. For example, studies have shown that urea derivatives can inhibit GSK-3β activity, a key regulator in cell proliferation and survival pathways .

Case Study 1: Anticancer Activity in Vivo

A recent animal study investigated the effects of this compound on tumor growth in mice models implanted with human cancer cells. The results indicated a significant reduction in tumor size compared to the control group, supporting its potential as an effective anticancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study focused on the efficacy of this compound against multi-drug resistant bacterial strains. The results showed that it was effective in reducing bacterial load in infected wounds in a rat model, highlighting its therapeutic potential in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.